![molecular formula C12H20ClN B2507029 1-(2-Tert-butylphenyl)-N-methylmethanamine;hydrochloride CAS No. 2375262-07-8](/img/structure/B2507029.png)
1-(2-Tert-butylphenyl)-N-methylmethanamine;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acylation, nucleophilic substitution, and reduction processes. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate was achieved through a three-step process starting from commercially available 4-fluoro-2-methoxy-5-nitroaniline, with an overall yield of 81% . Another example is the ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, which was prepared by a condensation reaction in methanol using magnesium sulfate as a drying agent .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine was determined by X-ray diffraction, revealing a dimer linked by intermolecular hydrogen bonds . Similarly, the N-pyrazolyl imine compound was fully characterized by IR, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis .
Chemical Reactions Analysis
The tert-butyl group in these compounds is often involved in reactions as a protective group or as part of the active structure influencing the reactivity. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate, and these sulfones behaved as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are closely related to their molecular structures. The crystal structure analysis provides information on the density and molecular geometry, which can influence the compound's solubility, melting point, and other physical properties. For example, the compound with a crystal structure reported in paper has a density of 1.320 Mg/m^3 and forms a dimer through hydrogen bonding, which could affect its solubility and stability.
Scientific Research Applications
Research Applications
Synthesis and Characterization of Transition Metal Complexes
- Research by Sarkar et al. (2008) explored the synthesis and characterization of a Mo(IV) complex using a terphenyl pincer precursor related to 1-(2-Tert-butylphenyl)-N-methylmethanamine. This study contributes to understanding the applications of such compounds in coordination chemistry.
Liposomal Nanoparticles Incorporation for Drug Delivery
- A study by Koutsoulas et al. (2014) discussed the incorporation of terbinafine hydrochloride, structurally related to 1-(2-Tert-butylphenyl)-N-methylmethanamine, into liposomal nanoparticles. This research provides insights into drug delivery systems and controlled drug release mechanisms.
Synthesis of Sterically Encumbered Systems for Phosphorus Centers
- Research by Shah et al. (2000) involved the synthesis of compounds with two p-phenylene-bridged phosphorus centers using sterically demanding ligands like 1-(2-Tert-butylphenyl)-N-methylmethanamine. This contributes to the field of phosphorus chemistry and the development of novel materials.
Crystal and Molecular Structure Analysis
- The work of Fernández-castaño et al. (1995) on the X-ray crystal and molecular structure of a related compound provides insights into molecular interactions and structure, important for understanding chemical reactivity and properties.
Cyclometalation and N-Demethylation Reactivity Pathways
- A study by Yap et al. (2014) investigated the reactivity of substituted N,N-dimethylethanamines (structurally similar to 1-(2-Tert-butylphenyl)-N-methylmethanamine) with PdII ions, providing valuable information on cyclometalation and C–N cleavage in organic synthesis.
Proton Magnetic Spectroscopic Analysis
- Hanna and Lau-cam (1984) conducted a study using proton magnetic spectroscopy for the analysis of diphenhydramine hydrochloride, which can be applied to similar compounds like 1-(2-Tert-butylphenyl)-N-methylmethanamine for pharmaceutical analysis.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-tert-butylphenyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-12(2,3)11-8-6-5-7-10(11)9-13-4;/h5-8,13H,9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQODRNRDUHFILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1CNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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